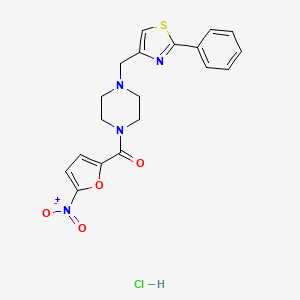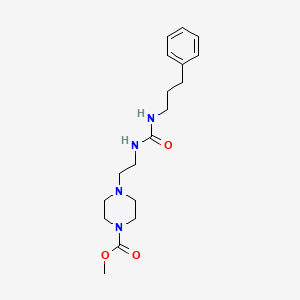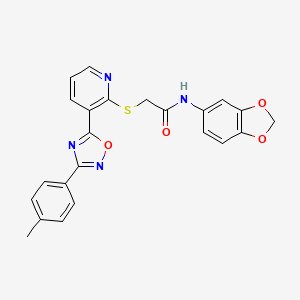![molecular formula C12H13N3S B2822676 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine CAS No. 2097899-19-7](/img/structure/B2822676.png)
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo-pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates . The optimal reaction conditions, viz., heating reagents in toluene in the absence of an organic base, afford the target products in 48–74% yields .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by elemental analysis and a number of spectroscopic methods (1H and 13C NMR, HPLC/MS, and FT-IR) as well as by X-ray diffraction analysis .Chemical Reactions Analysis
4-Thiazolidinones, if acceptor-activated at the α-position of the 2-ylidene substituent, can react through their enamide moiety as potent 1,3-binucleophiles in the annulations of the pyrrole and pyridine nuclei .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, one compound was reported to be a light-yellow powder with a melting point of 210–211 °C .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Several studies have been dedicated to synthesizing novel derivatives of thiazolopyridine and assessing their potential biological activities. For instance, Lamphon et al. (2004) focused on synthesizing unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives with morpholin-4-yl moieties. These compounds were evaluated for their structural uniqueness and potential as precursors for further biological evaluation (Lamphon et al., 2004).
Antimicrobial and Antitumor Activities
El-Hag Ali et al. (2005) synthesized novel thiazolo[3,2-a]pyridines and evaluated them for antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (El-Hag Ali et al., 2005). Similarly, El-Subbagh et al. (2000) synthesized a series of bis(arylidene)-4-piperidones and their corresponding fused pyridines, evaluating their antiviral and antitumor activities, indicating a broad spectrum of antitumor activity across various compounds (El-Subbagh et al., 2000).
Green Synthesis Approaches
Mekheimer et al. (2011) reported a green, highly efficient synthesis method for thiazolo[3,2-a]pyridine derivatives, showcasing an approach to synthesizing these compounds under neat conditions, which might have implications for environmental sustainability in chemical synthesis (Mekheimer et al., 2011).
Inhibitory Activity and Anticancer Agents
Further studies have focused on the development of compounds for specific therapeutic targets. For example, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with significant antiproliferative activity against various cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Ivasechko et al., 2022).
Direcciones Futuras
Thiazolo-pyridine derivatives and related compounds continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new classes of these compounds and the exploration of their biological activities.
Mecanismo De Acción
Target of Action
The primary targets of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine are currently unknown. This compound is a derivative of thiazolo[3,2-c]pyrimidines, which are known to interact with various biological targets
Mode of Action
It is known that thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, interact with their targets through a process called cyclocondensation . This involves the reaction of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates .
Biochemical Pathways
Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to affect various biochemical pathways
Result of Action
Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to have diverse biological activities
Propiedades
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-3-2-6-15(8-9)12-14-10-7-13-5-4-11(10)16-12/h4-5,7H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGOQPNVDLGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC3=C(S2)C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)



![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2822602.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)




![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)

